molecular formula C31H35NO4 B11088859 2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate

2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate

Cat. No.: B11088859
M. Wt: 485.6 g/mol
InChI Key: CJJKGSISWRYMPR-UHFFFAOYSA-N
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Description

2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a heptylphenyl group, an oxoethyl group, and a phenylcarbonyl group attached to a phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Heptylphenyl Group: The heptylphenyl group can be synthesized through Friedel-Crafts alkylation, where heptyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction using oxalyl chloride and a suitable base.

    Coupling with Phenylalanine: The final step involves coupling the heptylphenyl and oxoethyl intermediates with phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine Derivatives: Compounds like N-(phenylcarbonyl)phenylalanine and its analogs.

    Heptylphenyl Compounds: Compounds containing the heptylphenyl group, such as 4-heptylphenylboronic acid.

    Oxoethyl Compounds: Compounds with oxoethyl groups, such as oxoethyl esters.

Uniqueness

2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H35NO4

Molecular Weight

485.6 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C31H35NO4/c1-2-3-4-5-8-13-24-18-20-26(21-19-24)29(33)23-36-31(35)28(22-25-14-9-6-10-15-25)32-30(34)27-16-11-7-12-17-27/h6-7,9-12,14-21,28H,2-5,8,13,22-23H2,1H3,(H,32,34)

InChI Key

CJJKGSISWRYMPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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